Introduction: The Privileged Scaffold in Modern Drug Discovery
Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine and its Derivatives
The 1H-pyrazolo[3,4-d]pyrimidine core is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry, particularly in the field of oncology. Its structural similarity to adenine, a fundamental component of adenosine triphosphate (ATP), makes it an ideal bioisostere.[1][2] This mimicry allows molecules built upon this scaffold to function as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the pyrazolo[3,4-d]pyrimidine framework serves as a "privileged scaffold" for the design and synthesis of potent and selective kinase inhibitors.[1]
4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a specific derivative of this core structure. The strategic placement of the amino group at the 4-position and the methoxy group at the 6-position modifies the electronic and steric properties of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound and the broader class of pyrazolo[3,4-d]pyrimidine derivatives for researchers and drug development professionals.
Physicochemical Properties and Synthesis
The foundational characteristics of the parent compound are essential for its application in synthesis and biological screening.
Table 1: Physicochemical Properties of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine
| Property | Value | Source |
| CAS Number | 100605-51-4 | [3] |
| Molecular Formula | C₆H₇N₅O | [3] |
| Molecular Weight | 165.15 g/mol | [3] |
| Appearance | Powder | [4] |
| Melting Point | >325 °C (for the 4-amino parent) | [4] |
| SMILES | COC1=NC(N)=C2C(=N1)C=NN2 | (Structure-based) |
Synthetic Strategy: A Versatile Pathway
The synthesis of 4,6-substituted pyrazolo[3,4-d]pyrimidines typically proceeds through a multi-step pathway starting from readily available precursors. A common and effective strategy involves the construction of the pyrazole ring followed by the pyrimidine ring, and subsequent functionalization through nucleophilic substitution reactions.
A representative synthesis often begins with a precursor like 5-amino-1H-pyrazole-4-carboxamide, which is cyclized to form the pyrazolo[3,4-d]pyrimidine-4,6-diol.[5] This intermediate is then chlorinated, often using phosphorus oxychloride (POCl₃), to yield a highly reactive 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine intermediate.[5] This dichloro compound is a versatile hub for introducing diversity. The chlorine atoms can be sequentially and selectively displaced by various nucleophiles.
To achieve the target 4-amino-6-methoxy substitution, the 4,6-dichloro intermediate can be reacted first with ammonia or an amine source to install the 4-amino group, followed by a reaction with sodium methoxide to introduce the 6-methoxy group.[6][7] The differential reactivity of the chlorine atoms at the C4 and C6 positions often allows for controlled, stepwise substitution.
Caption: ATP-competitive inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Applications in Drug Discovery and Research
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold has led to its exploration in a wide range of therapeutic areas. The ability to modify the R-groups at various positions allows for the fine-tuning of selectivity towards specific kinase targets.
Anticancer Agents
This is the most extensively studied application. Derivatives have been developed to target numerous kinases implicated in cancer progression.
-
Src/Abl Inhibitors : 4-amino-substituted pyrazolo[3,4-d]pyrimidines have shown potent dual inhibitory activity against c-Src and c-Abl kinases. [8]These kinases are involved in cell proliferation and survival, and their inhibition is a validated strategy for treating certain leukemias. [8]However, these compounds often suffer from poor aqueous solubility, a challenge that has been addressed through the development of water-soluble prodrugs. [8]* EGFR Inhibitors : The epidermal growth factor receptor (EGFR) is a key target in non-small cell lung cancer and other solid tumors. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed to inhibit both wild-type (EGFRWT) and mutant forms (e.g., EGFRT790M) that confer resistance to first-generation inhibitors. [2][9]* VEGFR-2 and Tubulin Polymerization Inhibitors : Some derivatives exhibit a dual mechanism of action, inhibiting both VEGFR-2, a key regulator of angiogenesis, and tubulin polymerization. [10]This multi-targeted approach can be highly effective in halting tumor growth by cutting off its blood supply and disrupting cell division. [10]* CDK2 Inhibitors : Cyclin-dependent kinase 2 (CDK2) is crucial for cell cycle progression. Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized that show significant inhibitory activity against CDK2/cyclin A, leading to potent cytotoxic effects against breast, liver, and colorectal cancer cell lines. [11] Table 2: Summary of Biological Activities of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
| Derivative Class | Target(s) | Biological Effect | Example Application | Reference(s) |
| 4-Anilino-pyrazolo[3,4-d]pyrimidines | c-Src, c-Abl | Antiproliferative, Apoptosis Induction | Chronic Myelogenous Leukemia | [8] |
| 1-Phenyl-pyrazolo[3,4-d]pyrimidines | EGFR (WT & T790M) | Antiproliferative, Cell Cycle Arrest | Non-Small Cell Lung Cancer | [2][9] |
| Pyrazolo[3,4-d]pyrimidinones | VEGFR-2, Tubulin | Anti-angiogenic, Mitotic Arrest | Solid Tumors (e.g., Colon) | [10] |
| N-acyl amino acid conjugates | DHFR | Antifolate Activity, Cytotoxicity | MTX-Resistant Cancers | [12] |
| 1-(t-Butyl)-pyrazolo[3,4-d]pyrimidines | Keap1 (indirectly HO-1) | Anti-inflammatory, Neuroprotection | Neuroinflammatory Diseases | [13] |
| Methoxylated pyrazolo[3,4-d]pyrimidines | TGF-β Type 1 Receptor (predicted) | Antifibrotic, Antioxidant | Liver Fibrosis | [14] |
Anti-inflammatory and Neuroprotective Agents
Beyond oncology, the scaffold shows promise in treating inflammatory conditions. A novel derivative, 1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, was identified as a potent inducer of Heme Oxygenase-1 (HO-1). [13]HO-1 is a critical enzyme with antioxidant and anti-inflammatory properties. The compound was shown to exert its effects by activating the Nrf2 pathway, a master regulator of the antioxidant response, and inhibiting pro-inflammatory signaling through IKK and MAPKs. [13]This dual action provides a strong rationale for its development in treating neuroinflammatory and neurodegenerative diseases.
Antifibrotic Agents
Recent studies have investigated the role of methoxylated pyrazolo[3,4-d]pyrimidine derivatives in attenuating CCl4-induced liver fibrosis in rats. [14]These compounds demonstrated significant therapeutic effects by reducing oxidative stress, remodeling the extracellular matrix, and downregulating pro-inflammatory and profibrogenic cytokines like TNF-α, IL-6, and TGF-β. [14]Molecular docking studies suggest a possible interaction with the TGF-β type 1 receptor, a key player in the fibrotic process. [14]
Exemplar Experimental Protocols
The following protocols are representative of the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
Protocol 1: Synthesis of 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid (Key Intermediate)
This protocol describes the nucleophilic substitution of a 4-chloro precursor with 4-aminobenzoic acid, a common step in creating more complex DHFR inhibitors. [12] Materials:
-
4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
4-aminobenzoic acid
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in isopropanol, add 4-aminobenzoic acid (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-18 hours.
-
Upon completion, cool the mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired intermediate, 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for assessing the inhibitory potency (IC₅₀) of a compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., Src, EGFR)
-
Specific peptide substrate for the kinase
-
Adenosine-5'-triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP) or for use with luminescence-based kits (e.g., ADP-Glo™)
-
Test compound (e.g., 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine) dissolved in DMSO
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
96-well microplates
-
Detection system (scintillation counter for radioactivity or luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase reaction buffer to achieve the final desired concentrations.
-
In a 96-well plate, add the kinase and the peptide substrate to the reaction buffer.
-
Add the diluted test compound to the wells. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" background controls.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or a specific stop reagent).
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity. For luminescence assays (like ADP-Glo™), remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Perspectives
The 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine scaffold and its analogs remain a fertile ground for drug discovery. Future efforts will likely focus on:
-
Improving Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to reduce off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Systematically modifying the scaffold to inhibit mutant kinases that arise during therapy and confer resistance to existing drugs. [9]* Enhancing Pharmacokinetic Properties: Employing strategies such as prodrug formulation to improve aqueous solubility and oral bioavailability, which remain significant hurdles for this class of compounds. [8]* Exploring New Therapeutic Areas: Expanding the application of these compounds beyond oncology into neurodegenerative, inflammatory, and fibrotic diseases, leveraging novel mechanisms of action like HO-1 induction. [13][14] By integrating rational design, combinatorial chemistry, and advanced biological screening, the pyrazolo[3,4-d]pyrimidine core will continue to be a cornerstone in the development of next-generation targeted therapies.
References
-
Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health. [Link]
-
Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health. [Link]
-
Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]
-
Ablajan, K., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [Link]
-
Gaber, A. A., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. National Institutes of Health. [Link]
-
Lee, J., et al. (2021). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. National Institutes of Health. [Link]
-
El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[8][10][15]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. [Link]
-
Chemical Synthesis Database. 4-amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol. Chemical Synthesis Database. [Link]
-
Fallacara, A. L., et al. (2022). Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. MDPI. [Link]
- Google Patents. (2013). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
PubChem. 4-Amino-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine. PubChem. [Link]
-
Eldehna, W. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. [Link]
-
Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. National Institutes of Health. [Link]
-
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Institutes of Health. [Link]
-
Ghaffar, A. A., et al. (2024). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate. [Link]
-
Zhang, Y., et al. (2019). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
Al-Warhi, T., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. MDPI. [Link]
-
Molbase. 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-6-THIOL. Molbase. [Link]
-
Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
-
MySkinRecipes. 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine. MySkinRecipes. [Link]
-
Roland, R. K., et al. (1956). Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines. ElectronicsAndBooks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-AMINO-6-METHOXY-1H-PYRAZOLO[3,4-D]PYRIMIDINE | 100605-51-4 [amp.chemicalbook.com]
- 4. 4-Aminopyrazolo 3,4-d pyrimidine 98 2380-63-4 [sigmaaldrich.com]
- 5. clausiuspress.com [clausiuspress.com]
- 6. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
